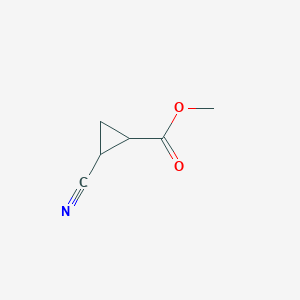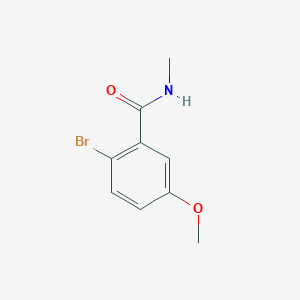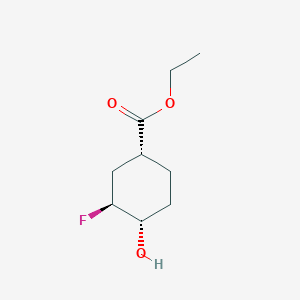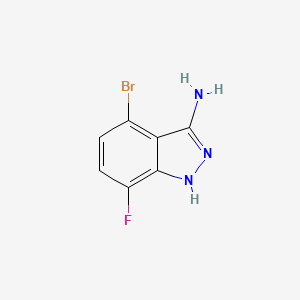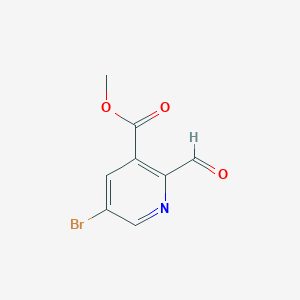
Methyl 5-bromo-2-formylpyridine-3-carboxylate
説明
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 1710703-03-9 . It has a molecular weight of 244.04 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-formylnicotinate .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6BrNO3 . The InChI code for this compound is 1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It is stored at 0-8°C . .科学的研究の応用
Complexation of Lanthanide(III) Cations
Methyl 5-bromo-2-formylpyridine-3-carboxylate has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands, which are particularly well suited for the complexation of lanthanide(III) cations. This process involves functionalizing the compound to produce various intermediates, ultimately leading to the formation of ligands suitable for complexation (Charbonnière, Weibel, & Ziessel, 2001).
Synthesis of Antagonists for Receptors
The compound has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This process involves several steps, including reaction with methylamine and sodium methoxide, demonstrating its role in synthesizing key pharmaceutical intermediates (Hirokawa, Horikawa, & Kato, 2000).
Preparation of Formylpyridine Derivatives
This compound is integral in the preparation of various formylpyridine derivatives. These derivatives are important intermediates for creating compounds with potential antitumor and antiviral properties (Kinoshita & Ohishi, 1994).
Electrocatalytic Carboxylation in Ionic Liquid
This compound has been used in electrocatalytic carboxylation with CO2 in ionic liquid. This method represents a novel approach for the transformation of the compound in an environmentally friendly manner, achieving significant yield and selectivity (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis. The bromination of methyl groups in related compounds has been studied in detail, contributing to the synthesis of novel heterocycles (Roy, Rajaraman, & Batra, 2004).
Mutagenicity Studies
Studies have been conducted to understand the mutagenic properties of related compounds, such as 5-formyluracil, which is formed by the oxidation of thymine methyl groups. This research contributes to our understanding of DNA mutations and their implications (Privat & Sowers, 1996).
Safety and Hazards
特性
IUPAC Name |
methyl 5-bromo-2-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLNBGSSOTVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)

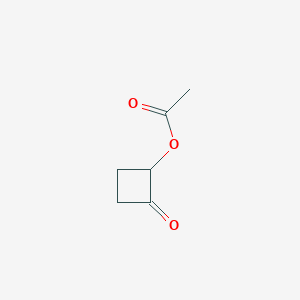

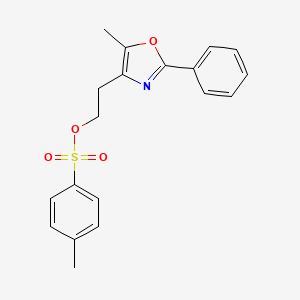
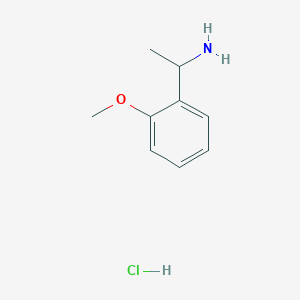
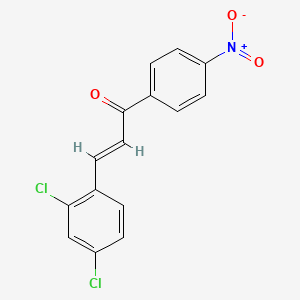
![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)

